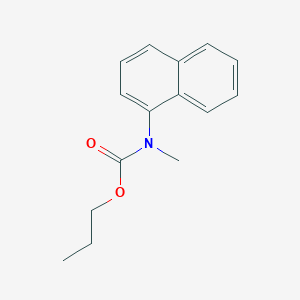
Propyl methyl(naphthalen-1-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl methyl(naphthalen-1-yl)carbamate is an organic compound with the molecular formula C15H17NO2 It is a derivative of carbamic acid, where the hydrogen atom of the carbamate group is replaced by a propyl group, and the nitrogen atom is substituted with a methyl group attached to a naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of propyl methyl(naphthalen-1-yl)carbamate typically begins with naphthalen-1-amine, propyl chloroformate, and methyl isocyanate.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures ranging from 0°C to room temperature to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.
化学反应分析
Types of Reactions
Oxidation: Propyl methyl(naphthalen-1-yl)carbamate can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, propyl methyl(naphthalen-1-yl)carbamate is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes that interact with carbamate groups. It can also serve as a model compound for studying the metabolism and toxicity of carbamates in living organisms.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure can be modified to enhance its pharmacological properties, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism by which propyl methyl(naphthalen-1-yl)carbamate exerts its effects involves the interaction of its carbamate group with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as acetylcholinesterase by carbamylating the active site, leading to the accumulation of acetylcholine and subsequent physiological effects. The naphthalene ring can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
相似化合物的比较
Similar Compounds
Naphthalen-1-yl N-methylcarbamate: Similar structure but lacks the propyl group.
Phenyl N-methylcarbamate: Contains a phenyl ring instead of a naphthalene ring.
Ethyl methyl(naphthalen-1-yl)carbamate: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
Propyl methyl(naphthalen-1-yl)carbamate is unique due to the presence of both a propyl group and a naphthalene ring, which confer distinct chemical and physical properties. The propyl group increases the compound’s hydrophobicity, enhancing its ability to interact with lipid membranes and hydrophobic protein pockets. The naphthalene ring provides a rigid, planar structure that can participate in π-π interactions, making it useful in the design of molecules with specific binding properties.
属性
CAS 编号 |
114090-34-5 |
|---|---|
分子式 |
C15H17NO2 |
分子量 |
243.30 g/mol |
IUPAC 名称 |
propyl N-methyl-N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C15H17NO2/c1-3-11-18-15(17)16(2)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,3,11H2,1-2H3 |
InChI 键 |
LRLVCIYUHGMNQP-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)N(C)C1=CC=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


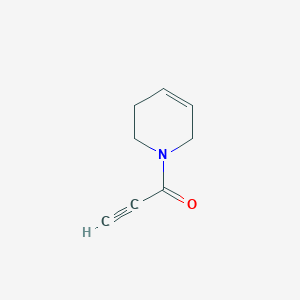
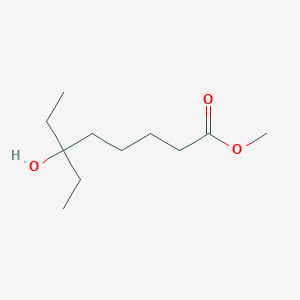
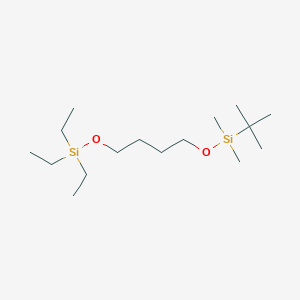
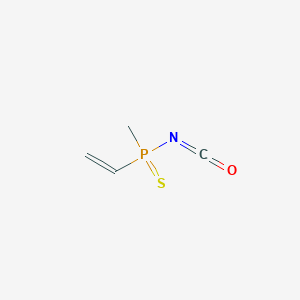
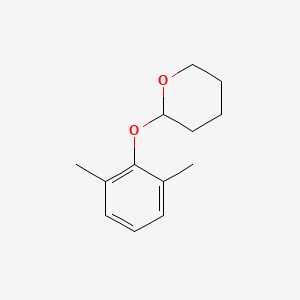

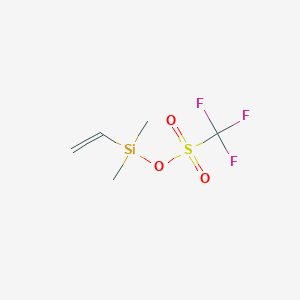
![1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14309339.png)
![Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate](/img/structure/B14309342.png)
![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)
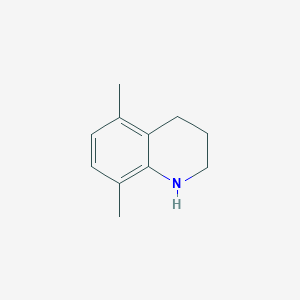
![4-[(Dimethylamino)methyl]-2,6-diphenylphenol](/img/structure/B14309356.png)
![Diphenyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14309361.png)
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid](/img/structure/B14309365.png)
